4-amino-5-methyl-1H-pyrazole-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMPBOHREJSJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 5 Methyl 1h Pyrazole 3 Carboxamide and Its Derivatives
Established Synthetic Pathways to the 1H-Pyrazole-3-carboxamide Core
Traditional methods for the synthesis of the pyrazole (B372694) ring often rely on the cyclocondensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. These methods are well-established and widely used for the preparation of a variety of polysubstituted pyrazoles.
Cyclization Reactions involving Hydrazine Derivatives and β-Keto Esters or Diketones
The Knorr pyrazole synthesis, first reported in 1883, is a classic and straightforward method for the preparation of pyrazoles. This reaction involves the cyclocondensation of a β-diketone with a hydrazine derivative. mdpi.com The reaction of a 1,3-diketone with hydrazine can potentially yield two regioisomers, which is a limitation of this method when unsymmetrical diketones are used. mdpi.com
A common variation of this method involves the use of β-keto esters. For example, the condensation of ethyl acetoacetate with phenylhydrazine has been shown to produce 1,3,5-substituted pyrazole derivatives, with nano-ZnO being an effective catalyst for this transformation. mdpi.com The use of in-situ generated 1,3-diketones from ketones and acid chlorides, followed by cyclization with hydrazine, provides a rapid and versatile route to previously inaccessible pyrazoles. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| β-Diketone | Hydrazine Derivative | Acid or Base | Polysubstituted Pyrazole | mdpi.com |
| Ethyl Acetoacetate | Phenylhydrazine | nano-ZnO | 1,3,5-Substituted Pyrazole | mdpi.com |
| Ketone + Acid Chloride | Hydrazine | TfOH/TFAA | 3,5-Disubstituted Pyrazole | organic-chemistry.org |
Condensation Reactions with β-Ketonitriles and Hydrazines
β-Ketonitriles are valuable precursors for the synthesis of aminopyrazoles. The reaction of 3-oxo-2-arylhydrazononitriles with chloroacetonitrile or ethyl chloroacetate can lead to the formation of 4-aminopyrazole derivatives. beilstein-journals.org This approach is particularly useful for synthesizing precursors to biologically active pyrazolo[4,3-d]pyrimidine ring systems. beilstein-journals.org The reaction proceeds through acyclic intermediates that subsequently cyclize to form the pyrazole ring. beilstein-journals.org
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Oxo-2-arylhydrazononitrile | Chloroacetonitrile | 4-Aminopyrazole-5-carbonitrile | beilstein-journals.org |
| 3-Oxo-2-arylhydrazononitrile | Ethyl Chloroacetate | Ethyl 4-amino-5-cyanopyrazole-3-carboxylate | beilstein-journals.org |
Reactions of Acid Chlorides with Amines to Yield Pyrazole-3-carboxamides
The conversion of a pyrazole-3-carboxylic acid to its corresponding carboxamide can be readily achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with an amine. researchgate.netdergipark.org.tr For instance, 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid can be treated with thionyl chloride to form the acid chloride, which then reacts with various aliphatic and aromatic amines to yield the desired 1H-pyrazole-3-carboxamide derivatives. researchgate.net This method is a versatile and efficient way to introduce a wide range of substituents on the amide nitrogen. dergipark.org.trnih.gov
| Reactant 1 | Reactant 2 | Reagent | Product | Reference |
| Pyrazole-3-carboxylic acid | Thionyl Chloride | - | Pyrazole-3-carbonyl chloride | researchgate.net |
| Pyrazole-3-carbonyl chloride | Aliphatic or Aromatic Amine | - | Pyrazole-3-carboxamide | researchgate.netdergipark.org.tr |
Advanced and Regioselective Synthesis Strategies
More recent synthetic methodologies have focused on achieving higher regioselectivity and functional group tolerance. These advanced strategies often employ novel building blocks or catalytic systems to control the outcome of the reaction.
Cyclocondensation of α-Oxeketene S,S-dimethyl Acetal Building Blocks
An elegant and highly regioselective approach for the synthesis of substituted pyrazoles involves the cyclocondensation of α-oxeketene S,S-dimethyl acetal building blocks with various acid hydrazides. nih.gov This method allows for the synthesis of novel methyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylates in good yields. nih.gov The reaction proceeds with high regioselectivity, providing a single isomer of the product. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| α-Oxeketene S,S-dimethyl acetal | Alkyl, aryl, or heterocyclic acid hydrazide | Methyl 5-amino-3-(methylthio)-1-substituted-1H-pyrazole-4-carboxylate | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Substituted Pyrazole Amides
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted pyrazoles. acs.orgnih.gov The Suzuki-Miyaura cross-coupling of N-acylpyrazoles with boronic acids, enabled by a Pd-NHC catalysis platform, provides a general method for the formation of C-C bonds at the pyrazole ring. acs.org Furthermore, palladium-catalyzed C-N cross-coupling reactions between five-membered heterocyclic halides (including bromopyrazoles) and amines or amides offer a direct route to amino- and amido-substituted pyrazoles. nih.govmit.edu The use of specialized ligands, such as tBuBrettPhos, has been shown to facilitate the amination of unprotected bromoimidazoles and bromopyrazoles under mild conditions. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| N-Acylpyrazole | Boronic Acid | Pd-NHC | C-Substituted Pyrazole | acs.org |
| Bromopyrazole | Amine | Pd/tBuBrettPhos | Aminopyrazole | nih.gov |
| Bromopyrazole | Primary Amide | Pd/AdBrettPhos | N-Arylpyrazole Amide | mit.edu |
Multi-component Reactions for Fused Pyrazole Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com These reactions are prized for their pot, atom, and step economy (PASE), making them a cornerstone of modern organic and medicinal chemistry. nih.gov In the context of pyrazole chemistry, MCRs provide a powerful tool for the synthesis of fused pyrazole systems, which are of significant interest due to their diverse biological activities. mdpi.com
A common and effective MCR for generating fused pyrazoles is the four-component reaction to produce pyrano[2,3-c]pyrazoles. nih.govnih.gov This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative. nih.govbeilstein-journals.org The process unfolds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerism. nih.gov Various catalysts, including piperidine, taurine, or montmorillonite K10, have been employed to facilitate this transformation, often in environmentally benign solvents like water or even under solvent-free conditions. nih.gov
The versatility of MCRs allows for the incorporation of a wide range of substituents into the final fused heterocyclic system by simply varying the starting components. nih.govbeilstein-journals.org This adaptability is crucial for creating libraries of compounds for biological screening. For instance, using different aromatic or heteroaromatic aldehydes leads to a diverse array of substituted pyrano[2,3-c]pyrazoles. nih.gov
| Reactants | Catalyst/Solvent | Fused System Product | Key Features |
|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Taurine / Water | 1,4-Dihydropyrano[2,3-c]pyrazoles | High yields (85-92%), broad substrate scope, green solvent. nih.gov |
| Aldehydes, Malononitrile, Hydrazine, β-Ketoester | Piperidine / Water | Pyrano[2,3-c]pyrazoles | Time-efficient synthesis at room temperature. nih.gov |
| Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl 4-chloro-3-oxobutanoate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10 / Solvent-free | Substituted Pyrano[2,3-c]pyrazoles | Five-component reaction demonstrating high molecular complexity generation. nih.gov |
Strategic Derivatization Approaches
Derivatization of the 4-amino-5-methyl-1H-pyrazole-3-carboxamide core is essential for modulating its physicochemical properties and biological activity. Key reactive sites for derivatization include the 4-amino group, the 3-carboxamide group, and the pyrazole ring itself.
Acylation of Amino and Carboxamide Groups
The amino and carboxamide groups on the pyrazole ring are nucleophilic centers that can readily undergo acylation. While the pyrazole ring's imino hydrogen can also be acylated, derivatization of the exocyclic amino and carboxamide functions is common for structural modification. globalresearchonline.netslideshare.net The synthesis of the parent carboxamide often involves coupling a pyrazole carboxylic acid with an amine. nih.gov For instance, 4-nitropyrazole-3-carboxylic acid can be coupled with various amines to form the corresponding carboxamide, which can then be further modified. nih.gov
Acylation of the 4-amino group can be achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction introduces an acyl substituent, which can alter the molecule's hydrogen bonding capacity, polarity, and steric profile. These modifications are often performed to explore structure-activity relationships in medicinal chemistry research. nih.gov
Hydrogenation and Reduction Strategies
Hydrogenation and reduction are key strategies for modifying the pyrazole scaffold and its substituents. The pyrazole ring itself is generally resistant to chemical reducing agents but can be catalytically hydrogenated. globalresearchonline.net This process typically occurs in a stepwise manner, first yielding a pyrazoline and, upon further reduction, a pyrazolidine. slideshare.netresearchgate.net
A strategically more significant reduction in the synthesis of 4-aminopyrazole derivatives is the reduction of a nitro group at the C4 position. nih.gov This transformation is a crucial step in multi-step syntheses that build the pyrazole core first and then install the amino group. Common methods for this nitro-to-amino reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with reducing agents like tin(II) chloride. This approach is fundamental in producing the 4-amino-1H-pyrazole-3-carboxamide scaffold for further derivatization. nih.gov
| Substrate | Reagents/Catalyst | Product | Purpose of Reaction |
|---|---|---|---|
| Pyrazole Ring | H₂ / Catalyst | Pyrazoline / Pyrazolidine | Saturation of the heterocyclic ring. slideshare.netresearchgate.net |
| 4-Nitro-1H-pyrazole-3-carboxamide derivative | H₂ / Pd-C | 4-Amino-1H-pyrazole-3-carboxamide derivative | Formation of the key 4-amino substituent. nih.gov |
| Hydrazone substituted α,β-unsaturated carbonyl compounds | H₂ / Hydrogenation Catalyst / Acid | Pyrazole | A synthetic method involving reductive cyclization. google.com |
Condensation Reactions for Schiff Base Formation
The 4-amino group of the pyrazole ring can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a straightforward and effective method for introducing a wide variety of substituents onto the pyrazole core. The reaction is typically carried out by refluxing the aminopyrazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. ekb.eg
The resulting Schiff bases contain an azomethine (–C=N–) linkage and are themselves versatile intermediates for further chemical transformations. science.gov For example, the imine bond can be reduced to form a secondary amine, providing another route to diverse derivatives. The formation of Schiff bases from aminopyrazole carboxamides has been used to synthesize novel compounds for evaluation in antimicrobial and other biological assays.
| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |
|---|---|---|---|
| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Substituted Aromatic Aldehydes | Isopropyl alcohol, catalytic acetic acid, reflux | 5-((Arylidene)amino)-pyrazole-4-carboxamide derivatives. |
| 4-Amino-antipyrine | 1H-Indole-3-carbaldehyde | Methanol, 80 °C | Heterocyclic Schiff Base. ekb.eg |
| 5-Amino-1-aryl-pyrazole | 1-Aryl-5-chloro-1H-pyrazole-4-carbaldehyde | Ethanol, reflux | Double-pyrazole Schiff Base. ekb.eg |
Spectroscopic and Diffraction Based Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-amino-5-methyl-1H-pyrazole-3-carboxamide, ¹H and ¹³C NMR are the primary techniques, supplemented by advanced 2D NMR methods to confirm regiochemistry.
¹H NMR Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Protons on the amino (-NH₂), amide (-CONH₂), and pyrazole (B372694) N-H groups are exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The methyl group (-CH₃) protons would appear as a sharp singlet.
Expected ¹H NMR Spectral Data (Note: This is a hypothetical table based on typical chemical shifts for similar structures.)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.2 | Singlet | 3H |
| -NH₂ (amino) | ~4.5 - 5.5 | Broad Singlet | 2H |
| -CONH₂ (amide) | ~6.5 - 7.5 | Broad Singlet | 2H |
| N-H (pyrazole) | ~11.0 - 12.0 | Broad Singlet | 1H |
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show five signals: one for the methyl carbon, three for the pyrazole ring carbons (C3, C4, C5), and one for the carbonyl carbon of the amide group. The carbonyl carbon is typically found significantly downfield.
Expected ¹³C NMR Spectral Data (Note: This is a hypothetical table based on typical chemical shifts for similar structures.)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -CH₃ | ~10 - 15 |
| C5 | ~140 - 145 |
| C4 | ~100 - 105 |
| C3 | ~150 - 155 |
| -C=O (amide) | ~165 - 170 |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
The N-H stretching region (typically 3500-3200 cm⁻¹) would likely show multiple overlapping bands corresponding to the pyrazole N-H, the amino (-NH₂) group (symmetric and asymmetric stretches), and the amide (-NH₂) group. The carbonyl (C=O) stretching vibration of the primary amide (Amide I band) would be a strong, prominent peak.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3200 | N-H Stretch | -NH₂, -NH (Amide, Pyrazole) |
| 3000 - 2850 | C-H Stretch | -CH₃ |
| ~1660 | C=O Stretch (Amide I) | -CONH₂ |
| ~1620 | N-H Bend (Amide II) | -CONH₂ |
| ~1590 | C=N, C=C Stretch | Pyrazole Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₅H₈N₄O), the exact mass is 140.0698 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation could involve the loss of small, stable molecules or radicals, such as the loss of the amide group (-CONH₂) or parts thereof (e.g., NH₃, CO). Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the carboxamide and methyl substituents.
Predicted Mass Spectrometry Data
| m/z Value | Identity |
| 140 | [M]⁺ (Molecular Ion) |
| 124 | [M-NH₂]⁺ |
| 96 | [M-CONH₂]⁺ |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.
Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding. It is highly probable that the amino, amide, and pyrazole N-H groups would participate in an extensive network of hydrogen bonds, linking adjacent molecules together. This information is invaluable for understanding the solid-state properties of the compound. The analysis would result in a detailed crystallographic information file (CIF) and a table of key structural parameters.
Computational and Theoretical Investigations of 4 Amino 5 Methyl 1h Pyrazole 3 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, which differ in their approach to solving the electronic Schrödinger equation. The selection of a specific method and basis set is crucial for obtaining reliable results and is typically guided by the desired balance between computational cost and accuracy.
Density Functional Theory (DFT) has become a popular method for studying pyrazole (B372694) derivatives due to its favorable combination of accuracy and computational efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) hybrid functionals are frequently used for these purposes.
The B3PW91 functional has also been effectively used. For example, in a study on 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, the B3PW91 method was employed to investigate conformational stability and analyze vibrational spectra, demonstrating its utility in characterizing complex heterocyclic systems.
Table 1: Representative DFT-Calculated Properties for Pyrazole Derivatives Note: This table presents data for illustrative pyrazole derivatives, not 4-amino-5-methyl-1H-pyrazole-3-carboxamide, to demonstrate typical outputs of DFT calculations.
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Pyrazole-Carboxamide Analog A | B3LYP/6-31G | -6.5 | -1.8 | 4.7 |
| Pyrazole-Carboxamide Analog B | B3LYP/6-31G | -6.8 | -2.0 | 4.8 |
| Aminopyrazole-Carbonitrile Analog | B3PW91/6-31G | -7.1 | -2.5 | 4.6 |
This is an interactive data table. The values are representative and compiled from general findings in the literature on related compounds.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Schrödinger equation without relying on empirical parameters. These methods are computationally more demanding than DFT but can provide more accurate results, particularly for systems where electron correlation is important.
The MP2 method has been extensively applied to investigate substituent effects on the tautomeric stability of aminopyrazoles. mdpi.comnih.gov Such studies are critical because the position of the pyrazole ring proton can significantly influence the molecule's properties and interactions. For a range of substituted pyrazoles, calculations at the MP2/6-311++G** level have shown that electron-donating groups, like the amino (-NH2) group, tend to stabilize the tautomer where the substituent is at the 3-position of the pyrazole ring. nih.gov This stabilization is attributed to favorable π and σ orbital interactions. nih.gov These high-level calculations are crucial for accurately predicting the relative energies of different tautomers, which can differ by only a few kilojoules per mole. nih.gov
The choice of basis set is a critical component of any quantum chemical calculation. Pople-style basis sets, such as 6-31G** and 6-311++G**, are widely used. The notation indicates the mathematical functions used to describe the orbitals of the atoms in the molecule.
6-31G** : This is a split-valence basis set that includes polarization functions on both heavy (non-hydrogen) atoms () and hydrogen atoms (). Polarization functions allow for more flexibility in describing the shape of atomic orbitals, which is essential for accurately modeling chemical bonds.
6-311++G** : This is a more extensive triple-split valence basis set. It includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are important for describing systems with lone pairs, anions, or weak interactions, as they allow electron density to exist further from the nucleus.
In studies of pyrazole tautomerism, large basis sets like 6-311++G(d,p) (synonymous with 6-311++G**) are often required to obtain reliable energy differences between tautomers. mdpi.comnih.gov Geometry optimizations are first performed to find the most stable structure of the molecule, and then these optimized geometries are used for more accurate single-point energy calculations.
Structure Activity Relationship Sar Studies and Molecular Interactions
Design Principles for Modulating Biological Activity
The modulation of biological activity in pyrazole-based compounds is achieved through strategic structural modifications. The pyrazole (B372694) ring itself serves as a versatile scaffold, and substitutions at various positions can significantly influence the compound's interaction with biological targets. For instance, in the context of anticancer activity, a series of novel pyrazole derivatives were designed and synthesized to evaluate their antiproliferative effects and p53-MDM2 binding inhibitory activities. nih.gov Although the direct p53-MDM2 inhibitory activities were weak, many of these compounds displayed moderate to potent antiproliferative activities against several human cancer cell lines. nih.gov
Key design principles derived from such studies include:
Substitution at the pyrazole core: The introduction of various substituents such as alkyl, aryl, hydroxyl, amino, nitro, and halogen groups can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. researchgate.net
Modification of the carboxamide group: The amide functionality is a common feature in many biologically active pyrazoles and can participate in crucial hydrogen bonding interactions with the target. Modifications to this group can fine-tune the binding affinity and selectivity.
Introduction of bulky or flexible side chains: The addition of larger or more flexible groups can enhance interactions with hydrophobic pockets in the target protein, leading to increased potency. For example, the combination of a piperazine in a hydrophilic pocket and a bulkier fused ring in a deep hydrophobic pocket significantly increased the inhibitory activity of 1H-pyrazole-3-carboxamide derivatives against certain kinases. mdpi.com
The following table summarizes the effects of different structural modifications on the biological activity of pyrazole derivatives.
| Structural Modification | Observed Effect on Biological Activity | Target/Assay |
| Introduction of a cyclopentyl moiety | Similar activity compared to the unsubstituted diphenylpyrazole | Meprin α inhibition |
| Addition of methyl or benzyl groups | Decrease in inhibitory activity | Meprin α inhibition |
| Combination of piperazine and a bulky fused ring | Significant increase in inhibitory activity | CDK2/4 and FLT3 inhibition |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure and the biological activity of a series of compounds. These models are instrumental in predicting the activity of novel compounds and in guiding the design of more potent analogues.
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a 3D-QSAR technique that has been applied to pyrazole derivatives to understand their structure-activity relationships. This method generates predictive models based on the 3D shape and electrostatic properties of the molecules. For instance, a 3D-QSAR study using the CoMFA technique was conducted on a series of novel pyrazole carboxamide and niacinamide derivatives containing a benzimidazole moiety to explore their antifungal activity. rsc.org The resulting model showed good predictive ability, with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850, indicating a strong correlation between the structural features and the antifungal activity against Botrytis cinerea. rsc.org
In another study, receptor-based hybrid 3D-QSAR models (CoMFA and CoMSIA) were developed for aminopyrimidinyl pyrazole analogs as PLK1 inhibitors. nih.gov These models also demonstrated acceptable statistical results, with the CoMFA model showing a q² of 0.628 and an r² of 0.905, further highlighting the utility of this approach in understanding the SAR of pyrazole derivatives. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides valuable insights into the binding modes and interactions that govern the ligand-target recognition process.
Docking studies have been instrumental in identifying the binding modes of pyrazole carboxamide derivatives within the active sites of various enzymes. For example, in the development of inhibitors for Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), molecular docking revealed that the pyrazole-3-carboxamide skeleton of a potent derivative, compound 8t, binds to the ATP-binding site of CDK2 and FLT3. mdpi.com The orientation of the compound was similar to that of a known inhibitor, FN-1501. mdpi.com
Similarly, in a study of novel 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents, molecular docking was used to investigate their interaction with DNA. The results suggested a DNA minor groove binding model, and the predicted binding energies were consistent with experimental data. jst.go.jp
The following table presents a summary of molecular docking studies on pyrazole derivatives, highlighting the identified targets and key binding interactions.
| Compound/Derivative Class | Biological Target | Key Findings from Docking |
| 1H-pyrazole-3-carboxamide derivatives | CDK2 and FLT3 | Binds to the ATP-binding site in an orientation similar to known inhibitors. mdpi.com |
| 1H-pyrazole-3-carboxamide derivatives | DNA | Binds to the minor groove. jst.go.jp |
| Pyrazole benzimidazolone derivatives | Antioxidant targets | Pyrazole ring plays a significant role in radical quenching. mdpi.com |
The stability of the ligand-target complex is often dictated by a network of non-covalent interactions, including hydrogen bonds and π-π stacking. Molecular docking simulations are particularly useful for identifying these critical interactions.
In the case of the CDK2 and FLT3 inhibitor 8t, the pyrazole-3-carboxamide core formed three conserved hydrogen bonds with the hinge region of both kinases. mdpi.com This type of interaction is a common feature for many kinase inhibitors and is crucial for high-affinity binding.
Furthermore, a study on novel 1H-pyrazole-3-carboxamide derivatives with potential DNA-damaging ability highlighted the importance of their DNA interaction mode. jst.go.jp The concentration dependence of hypochromism in the electronic absorption spectra supported the binding mode predicted by docking, which likely involves hydrogen bonding and other interactions within the DNA minor groove. jst.go.jp
Ligand Design and Pharmacophore Development
The insights gained from SAR, QSAR, and molecular docking studies are integrated into the process of ligand design and pharmacophore development. A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity.
The design and synthesis of novel pyrazole-based derivatives have been successfully guided by ligand-based approaches, including pharmacophore and QSAR modeling. nih.gov By analyzing the chemical features of known selective and potent COX-2 inhibitors, new pyrazole derivatives with improved anti-inflammatory activity were designed and synthesized. nih.gov
The development of pharmacophore models for pyrazole derivatives helps in identifying novel scaffolds and in designing new compounds with desired biological activities. This approach, combined with structural information from docking studies, provides a powerful platform for the rational design of new therapeutic agents based on the 4-amino-5-methyl-1H-pyrazole-3-carboxamide scaffold.
Research on Biological Activities and Mechanistic Insights in Vitro and in Silico
Enzyme Inhibition Studies
Derivatives of 4-amino-5-methyl-1H-pyrazole-3-carboxamide have been extensively investigated for their ability to inhibit various enzymes implicated in a range of diseases, from inflammation to metabolic disorders.
The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have shown inhibitory activity against several key kinases.
p38 Mitogen-Activated Protein Kinase (p38MAPK): While specific data for this compound is not available, related aminopyrazole derivatives have been investigated as p38MAPK inhibitors. For instance, a 5-amino-1H-pyrazol-4-yl](3-{[(2R)-2,3-dihydroxypropyl]oxy}phenyl)methanone derivative showed an IC50 value of 400.0 nM against p38α MAPK aatbio.com. The interference with p38MAPK signaling pathways has been confirmed through enzymatic and ELISA assays for some 5-aminopyrazole derivatives mdpi.com.
Bruton's Tyrosine Kinase (BTK): Aminopyrazole carboxamides are recognized as potent inhibitors of Bruton's tyrosine kinase. Pirtobrutinib, an (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, is a reversible BTK inhibitor mdpi.com. Other N,9-diphenyl-9H-purin-2-amine derivatives incorporating a pyrimidine skeleton have also demonstrated potent BTK inhibition, with some analogues exhibiting IC50 values as low as 0.4 nM nih.gov.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Although specific IC50 values for this compound are not detailed in the provided results, the broader class of 5-amino-1H-pyrazole-4-carboxamide derivatives has been explored as inhibitors of IRAK4.
Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors, with some compounds showing significant inhibitory activities with IC50 values as low as 0.034 μM nih.gov. Furthermore, certain 5-trifluoromethylpyrimidine derivatives have demonstrated potent EGFR inhibition, with one compound exhibiting an IC50 of 0.091 μM nih.gov. Thienopyrimidine derivatives have also shown EGFR-TK enzyme inhibition nih.gov.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors, with some exhibiting IC50 values in the nanomolar range, such as 21 nM and 33.4 nM nih.gov. Nicotinamide-based derivatives have also been evaluated as VEGFR-2 inhibitors, with some showing IC50 values around 60 nM mdpi.com. Additionally, certain pyrazole-based scaffolds have demonstrated potent VEGFR-2 inhibition, with one derivative reporting an IC50 of 8.93 nM nih.gov.
| Kinase Target | Derivative Type | IC50 Value |
|---|---|---|
| p38α MAPK | 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl-2,3-dihydroxypropyl]oxy}phenyl)methanone | 400.0 nM aatbio.com |
| BTK | N,9-diphenyl-9H-purin-2-amine derivative | 0.4 nM nih.gov |
| EGFR | Pyrazolo[3,4-d]pyrimidine derivative | 0.034 μM nih.gov |
| EGFR | 5-Trifluoromethylpyrimidine derivative | 0.091 μM nih.gov |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative | 21 nM nih.gov |
| VEGFR-2 | Nicotinamide-based derivative | 60.83 nM mdpi.com |
| VEGFR-2 | Pyrazole-based scaffold | 8.93 nM nih.gov |
Research into pyrazole derivatives has also extended to their potential as inhibitors of carbohydrate-metabolizing enzymes, which is relevant for the management of diabetes. While specific inhibitory data for this compound against α-glucosidase and α-amylase are not available, related heterocyclic compounds have been studied.
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. Although direct inhibition data for this compound is not specified, various pyrazole derivatives have been investigated as xanthine oxidase inhibitors.
Selective inhibition of COX-2 is a major focus for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The pyrazole structure is a core feature of several selective COX-2 inhibitors. A number of 1,5-diaryl pyrazole carboxamides have been synthesized and shown to be selective COX-2 inhibitors, with some derivatives exhibiting IC50 values in the range of 0.82-1.12 µM nih.gov. Additionally, certain 5-aminopyrazole derivatives have demonstrated higher in vitro COX-2 inhibitory activity (IC50 = 0.55 mM) compared to celecoxib (IC50 = 0.83 mM) mdpi.com.
| Derivative Type | COX-2 IC50 Value | Selectivity Index (SI) |
|---|---|---|
| 1,5-Diaryl pyrazole carboxamide (Compound 20) | 1.12 µM nih.gov | 13 nih.gov |
| 1,5-Diaryl pyrazole carboxamide (Compound 22) | 0.82 µM nih.gov | 18 nih.gov |
| 1,5-Diaryl pyrazole carboxamide (Compound 29) | 0.95 µM nih.gov | 16 nih.gov |
| 5-Aminopyrazole derivative (35a) | 0.55 mM mdpi.com | 9.78 mdpi.com |
Antiproliferative and Antitumor Research
The cytotoxic effects of aminopyrazole derivatives against various cancer cell lines have been a significant area of research, highlighting their potential as anticancer agents.
Numerous studies have evaluated the in vitro cytotoxicity of pyrazole derivatives against a panel of human cancer cell lines.
MCF7 (Breast Adenocarcinoma): Thieno[2,3-d]pyrimidine derivatives have shown notable antiproliferative effects against the MCF-7 cell line, with one compound reporting an IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov. Another study on pyrazole derivatives reported an IC50 of 39.7±5.8 µM after 72 hours of treatment researchgate.net. A palladium(II) complex with a 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione ligand, which is structurally related, exhibited an IC50 value of 0.925 mM on the MCF-7 cell line researchgate.net.
NCI-H460 (Non-Small Cell Lung Cancer): While specific data for the target compound is unavailable, studies on related 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have included screening against the NCI-H460 cell line nih.gov.
HepG2 (Hepatocellular Carcinoma): Pyrazole-based azoles have been evaluated for their anticancer activity against the HepG2 cell line researchgate.net. Additionally, some pyrimidine derivatives have shown inhibitory activity against HepG2 cells ekb.eg.
A549 (Lung Adenocarcinoma): A 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide derivative showed an EC50 of 220.20 µM against the A549 cell line nih.gov. Other pyrazole-based azoles have also been tested against A549 cells researchgate.net.
HCT-116 (Colon Carcinoma): Pyrimidine derivatives have demonstrated strong inhibition against HCT-116 cells, with one compound showing an IC50 of 58.1 μg/mL ekb.eg. Another pyrimidine derivative exhibited an IC50 of 3.75–5.13 µM against HCT-116 cells ekb.eg.
PC-3 (Prostate Cancer): Pyrazole-based scaffolds have been investigated for their cytotoxicity against the PC-3 human cancer cell line, with some derivatives showing IC50 values of 1.22 and 1.24 μM nih.gov. Additionally, 5-aminopyrazole derivatives have shown potent activity against PC-3 cells, with one compound reporting an IC50 of 0.33 μM mdpi.com.
| Cell Line | Cancer Type | Derivative Type | IC50/EC50 Value |
|---|---|---|---|
| MCF7 | Breast Adenocarcinoma | Thieno[2,3-d]pyrimidine derivative | 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov |
| MCF7 | Breast Adenocarcinoma | Pyrazole derivative | 39.7±5.8 µM researchgate.net |
| MCF7 | Breast Adenocarcinoma | Palladium(II) complex with 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione | 0.925 mM researchgate.net |
| A549 | Lung Adenocarcinoma | 3-Amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide | 220.20 µM nih.gov |
| HCT-116 | Colon Carcinoma | Pyrimidine derivative | 58.1 μg/mL ekb.eg |
| HCT-116 | Colon Carcinoma | Pyrimidine derivative | 3.75–5.13 µM ekb.eg |
| PC-3 | Prostate Cancer | Pyrazole-based scaffold | 1.22 μM nih.gov |
| PC-3 | Prostate Cancer | 5-Aminopyrazole derivative | 0.33 μM mdpi.com |
Mechanisms of Cell Proliferation Inhibition (e.g., Cell Cycle Blockade, Apoptosis Induction)
Derivatives of the pyrazole scaffold have demonstrated significant potential in inhibiting cancer cell proliferation through mechanisms that include inducing cell cycle arrest and apoptosis (programmed cell death).
Studies on various 1,3,5-trisubstituted-1H-pyrazole derivatives have shown they can trigger apoptotic pathways. This is achieved by altering the expression of key regulatory proteins. For instance, these compounds have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins such as BAX, p53, and Caspase-3. The upregulation of p53, a critical tumor suppressor, suggests an enhancement of the DNA damage response, which can lead to cell cycle arrest and apoptosis.
Furthermore, certain pyrazole derivatives have been shown to induce cell cycle arrest at specific phases. One study found that a pyrazole derivative provoked cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. The induction of apoptosis was accompanied by an increase in reactive oxygen species (ROS) generation and elevated activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
Table 1: Effects of Pyrazole Derivatives on Markers of Apoptosis and Cell Cycle Press + to expand and view details.
| Compound Class | Mechanism | Key Markers Affected | Cell Line Example |
| 1,3,5-trisubstituted-1H-pyrazole | Apoptosis Induction | ↓ Bcl-2, ↑ BAX, ↑ p53, ↑ Caspase-3 | Prostate Cancer Cells |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | Cell Cycle Arrest & Apoptosis | S Phase Arrest, ↑ ROS, ↑ Caspase-3 Activity | MDA-MB-468 |
DNA Binding and Cleavage Activities
The interaction with DNA is another mechanism through which pyrazole-based compounds may exert their antiproliferative effects. Research indicates that certain 1H-pyrazole-3-carboxamide derivatives can directly bind to DNA and, in some cases, induce its cleavage.
A study investigating novel 1H-pyrazole-3-carboxamide derivatives found that they could bind to the minor groove of DNA. One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, exhibited a strong DNA-binding affinity with a binding constant (K) of 1.06×10⁵ M⁻¹. This interaction was significant enough to displace ethidium bromide from a DNA-ethidium bromide complex, indicating a strong effect on DNA conformation.
In addition to binding, this compound demonstrated the ability to cleave supercoiled plasmid pBR322 DNA. This DNA-damaging capability is a potential contributor to the observed antitumor activity, as it can trigger cellular DNA damage response pathways that ultimately lead to apoptosis.
Anti-inflammatory and Immunomodulatory Research
The pyrazole nucleus is a well-established scaffold in anti-inflammatory drug discovery, with marketed drugs like celecoxib featuring this core structure. Research into this compound and related compounds explores their potential to modulate inflammatory processes.
Modulation of Inflammatory Pathways and Cytokines
Pyrazole derivatives have been widely investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), particularly the inducible COX-2 isoform. A number of 1,5-diaryl pyrazole-3-carboxamides have been synthesized and shown to be selective COX-2 inhibitors researchgate.net. The inhibition of COX-2 is a critical mechanism for reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Beyond COX inhibition, certain pyrazole derivatives can modulate the expression of pro-inflammatory cytokines. Research has shown that some pyrazole-containing compounds can reduce the expression of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of many inflammatory genes sci-hub.se. Studies have also demonstrated the ability of pyrazole derivatives to decrease levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) researchgate.netsci-hub.se. This immunomodulatory activity highlights their potential to manage inflammatory conditions by targeting multiple pathways sci-hub.se.
Receptor Modulation (e.g., NPY5 Antagonist)
The pyrazole scaffold is versatile and has been explored for its ability to interact with various G-protein coupled receptors (GPCRs). One such target of interest is the Neuropeptide Y5 (NPY5) receptor, which is implicated in the regulation of food intake and energy balance. While the pyrazole structure is a component of known NPY5 antagonists, specific research data detailing the activity of this compound as an NPY5 antagonist is not widely documented in the available literature. However, the development of other pyrazole-based compounds as potent and selective NPY5 receptor antagonists illustrates the potential of this chemical class to be adapted for such targets.
Antimicrobial Research
The emergence of antibiotic-resistant bacteria represents a significant global health threat. Research has turned to novel chemical scaffolds, including pyrazole derivatives, to develop new antimicrobial agents.
Antibacterial Activity (e.g., against NDM-1-positive bacteria)
Derivatives based on the 5-methyl-1H-pyrazol-3-yl core have been synthesized and evaluated for their potential to combat multidrug-resistant bacteria. Notably, a series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides were investigated for their antibacterial effect against clinically isolated bacteria that produce New Delhi metallo-β-lactamase-1 (NDM-1) researchgate.net. NDM-1 is an enzyme that confers resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The in vitro antibacterial evaluation of these pyrazole amide derivatives was conducted against NDM-1-positive Acinetobacter baumannii and Klebsiella pneumoniae, demonstrating the potential of this chemical class to address critical areas of antibiotic resistance researchgate.net.
Other studies on pyrazole-carboxamide derivatives have also reported promising antibacterial activity against various Gram-positive and Gram-negative bacteria ekb.egekb.eg.
Table 2: Investigated Antibacterial Activity of Pyrazole Derivatives Press + to expand and view details.
| Compound Class | Target Bacteria | Mechanism/Enzyme |
| 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | NDM-1-positive Acinetobacter baumannii & Klebsiella pneumoniae | Inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) researchgate.net |
| N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide | Gram-positive and Gram-negative bacteria | General antibacterial activity ekb.egekb.eg |
Antifungal Activity
Derivatives of pyrazole carboxamide have been the subject of extensive research due to their potential as antifungal agents. In vitro studies have demonstrated that certain synthesized pyrazole carboxamides exhibit notable activity against a range of phytopathogenic fungi.
One study focused on a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates, testing their efficacy against four specific plant pathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov The mycelium growth inhibition method was used to determine the antifungal properties. researchgate.net The results indicated that while most of the synthesized pyrazole derivatives showed some level of antifungal activity, a few specific pyrazole carboxamides demonstrated remarkable effectiveness. nih.gov For instance, one isoxazole pyrazole carboxylate derivative, compound 7ai , showed particularly strong activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net Another compound, 7bg , also displayed notable activity against several fungi, with EC50 values of 11.22 μg/mL against A. porri and 4.99 μg/mL against R. solani. researchgate.net
Further research into pyrazole carboxamides has identified them as potent succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key target for the development of new fungicides. acs.org A series of novel pyrazole-4-carboxamide derivatives were designed and synthesized, showing good activity against Sclerotinia sclerotiorum. researchgate.net One compound in this series exhibited an EC50 value of 0.005 mg/L against R. solani, which was superior to the commercial fungicide fluxapyroxad. researchgate.net The mechanism of action for some of these compounds involves inhibiting the fungal succinate dehydrogenase (SDH), which in turn affects the TCA cycle pathway in the mitochondria of the fungi. acs.org
The following table summarizes the in vitro antifungal activity of selected pyrazole carboxamide derivatives against various plant pathogenic fungi.
| Compound | A. porri EC50 (μg/mL) | M. coronaria EC50 (μg/mL) | C. petroselini EC50 (μg/mL) | R. solani EC50 (μg/mL) |
|---|---|---|---|---|
| 7af | -- | -- | 54.33 | 45.21 |
| 7bc | -- | -- | 42.15 | 39.87 |
| 7bg | 11.22 | 7.93 | 27.43 | 4.99 |
| 7bh | 24.76 | 25.48 | 6.99 | 5.93 |
| 7bi | 21.01 | 9.08 | 32.40 | 7.69 |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| Carbendazol (Control) | 0.99 | 0.96 | 0.96 | 1.00 |
"--" indicates inhibition lower than 50% at 100 μg/mL. researchgate.net
Antitubercular Activity
The pyrazole scaffold is a significant pharmacophore in the development of new antitubercular agents. nih.gov Numerous studies have synthesized and evaluated pyrazole derivatives for their in vitro activity against Mycobacterium tuberculosis (Mtb).
In one study, a series of novel pyrazole-4-carboxamide derivatives were synthesized and tested against the Mtb H37Rv strain. japsonline.comjapsonline.com The results showed that several compounds exhibited significant antitubercular activity. japsonline.com Specifically, compound 5e was found to be highly active with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/ml. japsonline.com Compounds 5g and 5m also showed considerable activity with MIC values of 6.25 μg/ml. japsonline.com
Another research effort focused on synthesizing piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives. tandfonline.com These compounds were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Compound 6c , which contains a bromo substituent, demonstrated the highest potency with an MIC of 1.6 µg/mL, comparable to standard drugs like isoniazid. tandfonline.com
Furthermore, a series of imidazole and triazole diarylpyrazole derivatives were prepared and evaluated for their antimycobacterial activity against Mtb H37Rv. The imidazole derivatives displayed MIC90 values in the range of 3.95–12.03 μg mL−1, while the triazoles had MIC90 values between 4.35–25.63 μg mL−1. cardiff.ac.uk
The table below presents the antitubercular activity of selected pyrazole derivatives against the M. tuberculosis H37Rv strain.
| Compound | Substituent | MIC (μg/mL) |
|---|---|---|
| 5a | - | 50 |
| 5b | - | 25 |
| 5c | - | 25 |
| 5e | - | 3.12 |
| 5f | - | 25 |
| 5g | - | 6.25 |
| 5h | - | 12.5 |
| 5m | - | 6.25 |
| 6c | Bromo | 1.6 |
| Isoniazid (Control) | - | 0.36 |
| Pyrazinamide (Control) | - | 25 |
Data sourced from multiple studies evaluating pyrazole derivatives against M. tuberculosis H37Rv. japsonline.comtandfonline.com
Antioxidant Activity Research
Pyrazole derivatives have been identified as promising candidates in the search for new antioxidant agents. nih.gov Their ability to scavenge free radicals has been evaluated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) tests. nih.govresearchgate.netlew.ro
A study on Edaravone analogs, which include 4-aminopyrazol-5-ol hydrochlorides, demonstrated significant antioxidant activity. nih.govmdpi.com The lead compound from this series, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) , showed high efficacy in multiple assays: an ABTS value of 0.93 TEAC (Trolox Equivalent Antioxidant Capacity), a FRAP value of 0.98 TE, and an ORAC (Oxygen Radical Absorbance Capacity) value of 4.39 TE. nih.gov These results highlight the potential of the 4-aminopyrazole scaffold in developing treatments for oxidative stress-related diseases. mdpi.com
Research into pyrazoline and pyrazole derivatives has also revealed notable antioxidant properties. lew.ro In DPPH scavenging assays, certain compounds exhibited SC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 9.91 to 15.16 µg/mL. lew.ro Another study synthesized a series of novel pyrazole derivatives and evaluated their antioxidant potential using the nitric oxide (NO) scavenging method. ijpsr.com
The antioxidant activity is often linked to the structure of the pyrazole derivatives, with the presence of specific functional groups, such as amino and hydroxyl groups on the pyrazole nucleus, being important for activity. researchgate.net
The following table summarizes the antioxidant activity of selected pyrazole derivatives from different in vitro assays.
| Compound Class/Derivative | Assay | Result |
|---|---|---|
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ABTS | 0.93 TEAC |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | FRAP | 0.98 TE |
| 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) | ORAC | 4.39 TE |
| 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b) | DPPH | SC50: 9.91 µg/mL |
| Various Pyrazoline/Pyrazole derivatives | DPPH | SC50: 9.91-15.16 µg/mL |
TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents; SC50: Half-maximal scavenging concentration. lew.ronih.gov
Advanced Research Directions and Challenges
Exploration of Novel Pyrazole (B372694) Carboxamide Scaffolds and Hybrid Molecules
The core structure of 4-amino-5-methyl-1H-pyrazole-3-carboxamide serves as a foundational scaffold for the development of new chemical entities with improved pharmacological profiles. A primary research focus is the synthesis of novel pyrazole carboxamide scaffolds through techniques like scaffold hopping. acs.org This strategy involves replacing the central pyrazole core with alternative heterocyclic systems to discover novel structures with enhanced potency, reduced toxicity, and better physicochemical properties. acs.org
Another promising avenue is the creation of hybrid molecules. This approach involves combining the pyrazole carboxamide pharmacophore with other known active moieties to generate a single molecule with dual or synergistic modes of action. For instance, researchers have synthesized hybrids of pyrazoles with benzofuran, thiazole, and 1,2,3-triazoles to explore new therapeutic possibilities. mui.ac.irglobethesis.com The synthesis of these novel derivatives often involves multi-step reactions, starting from pyrazole carboxylic acid, which is converted to pyrazole carbonyl chloride and then reacted with various amines or other nucleophiles. nih.govnih.gov
The following table summarizes examples of novel pyrazole carboxamide derivatives and their targeted activities.
| Compound Class | Synthetic Approach | Targeted Activity |
| Pyrazole-benzimidazole hybrids | Molecular Hybridization | Antifungal rsc.orgresearchgate.net |
| 1,2,3-Triazole-linked pyrazole carboxamides | "Click" Chemistry | Antimicrobial, Anticancer mui.ac.ir |
| Pyrazole-isoxazole hybrids | Condensation Reactions | Antifungal nih.gov |
| Spirocyclopropyl oxindole-pyrazoles | Multi-step synthesis | VEGFR-2 Inhibition researchgate.net |
Computational Approaches for Rational Drug Design and Optimization
Computational chemistry has become an essential tool in modern drug discovery, enabling the rational design and optimization of drug candidates. eurasianjournals.com For pyrazole carboxamide derivatives, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely employed. nih.govacs.org
2D and 3D-QSAR studies help to identify the key structural features of pyrazole derivatives that are crucial for their biological activity. rsc.orgresearchgate.netnih.gov These models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of the potency of newly designed compounds before their synthesis. nih.govacs.org For example, QSAR studies on 1H-pyrazole-1-carbothioamide derivatives identified specific descriptors that influence their ability to inhibit EGFR kinase, guiding the design of more potent inhibitors. nih.gov
Molecular docking simulations provide insights into the binding interactions between pyrazole carboxamide derivatives and their biological targets, such as protein kinases or enzymes like carbonic anhydrase. nih.govtandfonline.com These simulations can predict the binding mode and affinity, helping to explain the structure-activity relationships observed experimentally and guiding the optimization of lead compounds. mui.ac.irjst.go.jp Molecular dynamics simulations further explore the dynamic behavior and conformational changes of these molecules within the biological target's active site. eurasianjournals.com
Multi-Targeting Strategies in Medicinal Chemistry
The concept of "one molecule, multiple targets" is gaining traction as a strategy to combat complex diseases and overcome drug resistance. Pyrazole carboxamide scaffolds are well-suited for the development of multi-target or dual-action agents due to their versatile binding capabilities. nih.gov
Researchers are designing pyrazole derivatives that can simultaneously inhibit multiple key signaling pathways involved in a disease. For example, novel pyrazole-4-carboxamide analogues have been developed as dual inhibitors of Aurora kinases A and B, which are critical regulators of cell division and are often overexpressed in cancer. nih.gov Similarly, other derivatives have been designed to target both succinate (B1194679) dehydrogenase (SDH) and the integrity of the cell membrane in fungi, offering a dual mode of action to combat fungal resistance. acs.orgacs.org This polypharmacological approach can lead to enhanced therapeutic efficacy and a lower likelihood of resistance development. nih.gov
The following table highlights examples of pyrazole carboxamides designed as multi-target agents.
| Compound | Targets | Therapeutic Area |
| Pyrazole-4-carboxamide analogue (6k) | Aurora Kinase A and B | Anticancer nih.gov |
| N-thienyl-1,5-disubstituted-4-pyrazole carboxamide (T6) | Succinate Dehydrogenase (SDH) and Fungal Cell Membrane | Antifungal acs.org |
| 1,5-disubstituted-1H-pyrazole-4-carboxamide (Y47) | Succinate Dehydrogenase (SDH) and Fungal Cell Membrane | Antifungal acs.org |
Development of Robust and Environmentally Benign Synthetic Processes
A significant challenge in chemical synthesis is the development of processes that are not only efficient and high-yielding but also environmentally sustainable. nih.gov The synthesis of pyrazole derivatives traditionally involved harsh reaction conditions and hazardous solvents. researchgate.netbenthamdirect.com Consequently, there is a strong emphasis on developing greener synthetic methodologies. benthamdirect.com
Green chemistry approaches for pyrazole synthesis include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.net
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, minimizes the use of volatile organic compounds. researchgate.net
Use of Green Solvents: Water is being increasingly explored as a preferred solvent for pyrazole synthesis due to its non-toxic and environmentally friendly nature. thieme-connect.comthieme-connect.comacs.org
Recyclable Catalysts: The use of heterogeneous or recyclable catalysts, such as nanocomposites, addresses the limitations of traditional catalytic systems and promotes sustainability. nih.govspringerprofessional.deresearchgate.net
These methods are often combined in multicomponent reactions (MCRs), which are one-pot syntheses that improve atom economy and operational simplicity, aligning with the principles of green chemistry. researchgate.netacs.org The development of such robust and eco-friendly processes is crucial for the large-scale and sustainable production of pyrazole-based pharmaceuticals. springerprofessional.de
Application of Advanced Characterization Techniques for Complex Derivatives
The synthesis of novel and complex pyrazole carboxamide derivatives necessitates the use of advanced analytical techniques for unambiguous structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of synthesized pyrazole derivatives. researchgate.netresearchgate.netekb.eg Advanced 2D NMR techniques, such as HMBC, HSQC, and NOESY, are employed to determine complex connectivity and stereochemistry, especially in fused-ring systems or hybrid molecules. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compounds. rsc.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. mdpi.comcardiff.ac.uk This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.comcardiff.ac.uk
Other Spectroscopic and Analytical Methods:
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as C=O (amide) and N-H bonds, confirming the formation of the carboxamide linkage. nih.gov
Elemental Analysis: Provides data on the elemental composition of the synthesized compounds, which is used to confirm their purity and empirical formula. rsc.orgresearchgate.net
These characterization techniques are essential for ensuring the structural integrity and purity of novel pyrazole carboxamide derivatives, which is a prerequisite for any further biological evaluation. rsc.org
Q & A
Basic: What synthetic strategies are recommended for synthesizing 4-amino-5-methyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions starting with a pyrazole core. For example, derivatives can be synthesized via condensation of substituted phenylhydrazines with β-ketoesters, followed by functionalization of the amino and carboxamide groups. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with diketones or ketoesters to form the pyrazole ring.
- Functionalization : Introducing methyl and amino groups via nucleophilic substitution or reductive amination.
- Carboxamide formation : Using acid chlorides or anhydrides to amidate the carboxylic acid intermediate .
Characterization via IR, , and mass spectrometry is critical to confirm structural integrity .
Basic: Which analytical techniques are essential for characterizing this compound and its derivatives?
Standard characterization includes:
- Spectroscopy : IR to confirm carbonyl (C=O) and amine (N-H) groups; to resolve methyl, amino, and aromatic protons.
- Elemental analysis : To verify purity and stoichiometry.
- Mass spectrometry : For molecular ion ([M+H]) identification and fragmentation patterns.
Advanced derivatives may require or X-ray crystallography for stereochemical confirmation .
Advanced: How can computational methods optimize synthetic pathways for pyrazole carboxamides?
Quantum chemical calculations and reaction path search algorithms (e.g., DFT, molecular dynamics) can predict intermediates, transition states, and energy barriers. Tools like ICReDD’s platform integrate computational and experimental data to:
- Identify optimal conditions : Solvent, temperature, and catalyst selection.
- Reduce trial-and-error : Virtual screening of substituent effects on reaction efficiency.
- Validate mechanisms : Compare computed vs. experimental spectral data .
Advanced: How do substituent positions influence isomer ratios in pyrazole derivatives?
Methylation studies show that substituents at the 4-position of the pyrazole ring significantly affect isomer distribution. For example:
- Electron-withdrawing groups (e.g., nitro) favor one isomer due to steric and electronic effects.
- Steric hindrance at the 3-position can shift the equilibrium toward less crowded isomers.
Optimization requires adjusting reaction time, temperature, and catalysts (e.g., Lewis acids) to control selectivity .
Advanced: What pharmacological screening protocols are applicable for this compound?
Preclinical evaluation typically includes:
- In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or receptor binding (e.g., cannabinoid receptors).
- In vivo models : Rodent tail-flick test (analgesic) or carrageenan-induced paw edema (anti-inflammatory).
- Ulcerogenicity : Assess gastrointestinal toxicity via histopathology.
Dose-response curves and comparative studies with reference drugs (e.g., ibuprofen) are mandatory .
Advanced: How can structural analogs be designed for structure-activity relationship (SAR) studies?
Key modifications include:
- Substituent variation : Replace the methyl group with ethyl, propyl, or aromatic groups to probe steric effects.
- Bioisosteric replacement : Swap the carboxamide with a sulfonamide or thiocarboxamide.
- Ring hybridization : Fuse the pyrazole with isoxazole or triazole rings.
Docking studies (e.g., AutoDock Vina) guide prioritization of analogs by predicting binding affinity to target proteins .
Basic: How should researchers address purity challenges in commercially sourced compounds?
Suppliers like Sigma-Aldrich often provide limited analytical data. Recommended steps:
- HPLC/GC-MS : Verify purity and detect impurities.
- Recrystallization : Use solvents like ethanol or ethyl acetate to improve crystallinity.
- Elemental analysis : Confirm C/H/N ratios match theoretical values .
Advanced: What validated analytical methods exist for quantifying this compound in biological matrices?
AOAC SMPR 2014.011 outlines protocols for phosphodiesterase inhibitors, adaptable via:
- LC-MS/MS : Multiple reaction monitoring (MRM) for high sensitivity.
- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from plasma or tissue homogenates.
- Validation parameters : Include linearity (R > 0.99), LOQ (≤10 ng/mL), and recovery (≥80%) .
Advanced: What strategies improve stability during storage?
- Temperature control : Store at -20°C in amber vials to prevent photodegradation.
- Desiccants : Use silica gel to minimize hydrolysis of the carboxamide group.
- Lyophilization : For long-term storage, lyophilize and seal under inert gas (e.g., N) .
Advanced: How can machine learning enhance SAR studies for pyrazole derivatives?
- Feature selection : Train models on datasets of IC values and molecular descriptors (e.g., logP, polar surface area).
- Predictive modeling : Use Random Forest or Neural Networks to forecast bioactivity.
- Data integration : Combine experimental results with PubChem or ChEMBL data for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
